1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
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Overview
Description
1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound that features a piperazine ring substituted with benzyloxy, methoxybenzyl, and phenylprop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the benzyloxy and methoxybenzyl intermediates: This can be achieved by reacting 4-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of the piperazine core: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane.
Coupling reactions: The benzyloxy and methoxybenzyl intermediates are then coupled with the piperazine core using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the phenylprop-2-en-1-yl group: This can be achieved through a Heck reaction, where the piperazine derivative is reacted with a phenylprop-2-en-1-yl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy and benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylprop-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The benzyloxy and methoxybenzyl groups can enhance the compound’s ability to cross biological membranes, while the piperazine ring can interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzyl alcohol: Shares the benzyloxy and methoxybenzyl groups but lacks the piperazine ring and phenylprop-2-en-1-yl group.
4-Benzyloxy-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of the piperazine ring.
1-Phenylpiperazine: Contains the piperazine ring and phenyl group but lacks the benzyloxy and methoxybenzyl groups.
Uniqueness
1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring allows for interactions with a wide range of molecular targets, while the benzyloxy and methoxybenzyl groups enhance its solubility and membrane permeability.
Properties
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2/c1-31-27-15-14-26(21-28(27)32-23-25-11-6-3-7-12-25)22-30-19-17-29(18-20-30)16-8-13-24-9-4-2-5-10-24/h2-15,21H,16-20,22-23H2,1H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCFCVMIJLQECB-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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